molecular formula C10H13ClN4O B1453238 [5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride CAS No. 1258650-54-2

[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride

Cat. No.: B1453238
CAS No.: 1258650-54-2
M. Wt: 240.69 g/mol
InChI Key: KNSWTTZYGZWZIV-UHFFFAOYSA-N
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Description

Nomenclature and Classification

The systematic nomenclature of [5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The compound's name reflects its complex molecular architecture, beginning with the triazole core structure designated as 1H-1,2,4-triazol, which indicates a five-membered ring containing three nitrogen atoms at positions 1, 2, and 4. The positional numbering system for the triazole ring follows established conventions where the nitrogen atoms are numbered consecutively, and the hydrogen atom attachment is specified by the 1H designation.

The structural classification of this compound encompasses several important chemical categories. Primarily, it belongs to the heterocyclic compound class due to the presence of the triazole ring system containing nitrogen heteroatoms. Additionally, the compound classifies as an aromatic amine due to the methanamine substituent attached to the triazole ring, and as a methoxy-substituted aromatic compound due to the presence of the 4-methoxyphenyl group. The hydrochloride salt form indicates that the compound exists as an ionic species, with the basic nitrogen centers protonated and associated with chloride counterions, a common formulation strategy employed to enhance solubility and stability of pharmaceutical compounds.

The molecular complexity of this compound is further emphasized by its multiple functional groups, each contributing distinct chemical properties and potential reactive sites. The methoxy group (-OCH₃) attached to the phenyl ring provides electron-donating characteristics, while the triazole ring system offers multiple coordination sites and hydrogen bonding capabilities. The methanamine group (-CH₂NH₂) serves as a primary amine functionality, capable of participating in various chemical transformations and biological interactions.

Chemical Registry Data (CAS: 1258650-54-2)

The Chemical Abstracts Service registry number 1258650-54-2 serves as the unique international identifier for this compound, providing unambiguous chemical identification across global databases and regulatory systems. This registry number was assigned following the systematic evaluation of the compound's molecular structure and composition, ensuring that no other chemical entity shares this identifier. The registry data encompasses comprehensive molecular information including the confirmed molecular formula, structural representation, and physicochemical parameters that define the compound's identity.

According to official registry documentation, the compound exists in its hydrochloride salt form with a molecular formula of C₁₀H₁₃ClN₄O and a molecular weight of 240.69 grams per mole. The free base form of the compound, without the hydrochloride salt, corresponds to the molecular formula C₁₀H₁₂N₄O. This molecular composition reflects the presence of ten carbon atoms, twelve hydrogen atoms in the free base form, four nitrogen atoms, and one oxygen atom from the methoxy substituent, with an additional hydrogen and chlorine atom in the salt form.

Parameter Value Reference
CAS Registry Number 1258650-54-2
Molecular Formula (HCl salt) C₁₀H₁₃ClN₄O
Molecular Formula (free base) C₁₀H₁₂N₄O
Molecular Weight (HCl salt) 240.69 g/mol
SMILES Notation COC1=CC=C(C=C1)C2=NNC(=N2)CN

The Simplified Molecular Input Line Entry System notation for this compound is represented as COC1=CC=C(C=C1)C2=NNC(=N2)CN, which provides a linear text representation of the molecular structure. This notation system enables computational processing and database searching while maintaining structural accuracy. The InChI (International Chemical Identifier) representation further standardizes the compound's digital identification, facilitating cross-platform compatibility and ensuring consistent chemical information exchange across different chemical databases and software systems.

Position within Heterocyclic Triazole Chemistry

This compound occupies a distinctive position within the extensive family of triazole heterocycles, representing an example of substituted 1,2,4-triazole derivatives with pharmaceutical relevance. The 1,2,4-triazole core structure distinguishes this compound from other triazole isomers, particularly the 1,2,3-triazole family, through its specific nitrogen atom arrangement where an interstitial carbon atom separates one nitrogen from the adjacent pair. This structural arrangement provides unique electronic properties and reactivity patterns that are characteristic of 1,2,4-triazole systems.

The triazole heterocycle exhibits substantial isomerism potential, with the 1,2,4-triazole framework representing one of the major constitutional isomers within this chemical class. The positioning of nitrogen atoms within the five-membered ring creates distinct tautomeric possibilities, where hydrogen atoms can migrate between different nitrogen centers, contributing to the dynamic nature of these heterocyclic systems. This tautomerism influences both the chemical reactivity and biological activity profiles of triazole-containing compounds, making them versatile scaffolds for drug discovery and materials applications.

Within the broader context of heterocyclic chemistry, triazoles are recognized as privileged structures due to their ability to participate in diverse chemical interactions while maintaining structural stability. The high nitrogen content of triazole rings, exemplified by the three nitrogen atoms in a five-membered ring system, provides multiple sites for hydrogen bonding, metal coordination, and π-π stacking interactions. These characteristics have made triazole derivatives particularly valuable in medicinal chemistry, where they serve as bioisosteres for other aromatic systems and contribute to enhanced binding affinity with biological targets.

The specific substitution pattern observed in this compound, featuring both aromatic and aliphatic substituents on the triazole core, represents a common motif in bioactive compound design. The 4-methoxyphenyl group provides aromatic character and electron-donating properties, while the methanamine substituent offers basic functionality and hydrogen bonding capabilities, creating a balanced molecular architecture suitable for various applications.

Historical Context of Triazole Development

The development of triazole chemistry traces its origins to the pioneering work of J.A. Bladin in 1885, who first synthesized 1,2,4-triazole compounds and established the foundation for this important class of heterocyclic chemistry. Since this initial discovery, triazole-containing compounds have experienced remarkable growth and development, evolving from laboratory curiosities to essential components of modern pharmaceutical and agricultural chemistry. The historical progression of triazole research reflects the continuous expansion of synthetic methodologies and the recognition of diverse biological activities associated with these nitrogen-rich heterocycles.

The medicinal chemistry applications of triazole derivatives gained significant momentum during the latter half of the twentieth century, particularly with the development of azole antifungal agents. The introduction of ketoconazole in the early 1980s marked a pivotal moment in antifungal therapy, representing the first orally active compound for treating systemic fungal infections. This breakthrough demonstrated the therapeutic potential of azole derivatives and stimulated extensive research into related heterocyclic systems, including various triazole configurations.

The progression from first-generation to second-generation triazole antifungals illustrates the continuous refinement of this chemical class. First-generation triazoles, including fluconazole and itraconazole, established the clinical utility of triazole-based therapeutics while revealing certain limitations related to spectrum of activity and resistance development. Subsequently, second-generation compounds such as voriconazole and posaconazole addressed these limitations through enhanced potency and broader activity profiles, demonstrating the ongoing evolution of triazole chemistry in response to clinical needs.

Era Representative Compounds Key Developments Reference
1885-1950 Basic triazole synthesis Foundation of triazole chemistry
1980s Ketoconazole First oral antifungal triazole
1990s Fluconazole, Itraconazole First-generation clinical triazoles
2000s Voriconazole, Posaconazole Second-generation enhanced triazoles

The contemporary understanding of triazole chemistry encompasses not only their pharmaceutical applications but also their utility in various other fields including materials science, coordination chemistry, and bioorthogonal chemistry. The versatility of triazole systems stems from their unique electronic properties, which enable them to function as effective ligands in metal coordination complexes while also participating in click chemistry reactions and other modern synthetic transformations. This broad applicability has sustained scientific interest in triazole derivatives and continues to drive innovation in heterocyclic chemistry research.

Properties

IUPAC Name

[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O.ClH/c1-15-8-4-2-7(3-5-8)10-12-9(6-11)13-14-10;/h2-5H,6,11H2,1H3,(H,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSWTTZYGZWZIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258650-54-2
Record name [5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride
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Preparation Methods

Synthesis of Thiosemicarbazide Intermediate

  • Starting from corresponding acyl hydrazides, thiosemicarbazide intermediates are prepared by reaction with thiocarbonyl reagents.
  • These intermediates are then subjected to cyclodehydration under basic conditions to yield 3-mercapto-4,5-disubstituted-1,2,4-triazoles.
  • For oxygen-substituted analogs, the sulfur atom in the triazole can be replaced by oxygen via oxidation using hydrogen peroxide under basic conditions.

Cyclodehydration to Form Triazole Core

  • The cyclodehydration reaction involves heating the thiosemicarbazide intermediate in the presence of a base such as triethylamine.
  • This step typically occurs in polar aprotic solvents like acetonitrile or tetrahydrofuran (THF) and is carried out at room temperature or mild reflux conditions.
  • The reaction time ranges from several hours to overnight to ensure complete ring closure.

Alkylation and Substitution to Install Methanamine and 4-Methoxyphenyl Groups

  • The 3-mercapto or 3-hydroxy triazole intermediates are alkylated with appropriate alkyl halides, such as chloromethyl derivatives of 4-methoxyphenyl compounds.
  • Triethylamine is used as a base to facilitate nucleophilic substitution.
  • The reaction proceeds at room temperature over 24 hours to afford the substituted triazole.
  • Subsequent conversion to the methanamine hydrochloride salt is achieved by treatment with hydrochloric acid in an appropriate solvent, often ethanol or methanol, followed by recrystallization.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Time Notes
Thiosemicarbazide formation Acyl hydrazide + thiocarbonyl reagent THF or similar Room temp Few hours Controlled stoichiometry
Cyclodehydration Base (e.g., triethylamine) Acetonitrile/THF RT to reflux Overnight Monitored by TLC/NMR
Oxidation (S to O) 50% H2O2 solution + base Aqueous basic Heated (mild) Several hours Optional for oxygen analogs
Alkylation Alkyl halide (e.g., chloromethyl-4-methoxyphenyl) + triethylamine Acetonitrile RT 24 hours Nucleophilic substitution
Salt formation and purification HCl in ethanol/methanol Ethanol/methanol RT Several hours Recrystallization to purify

Purification and Characterization

  • The crude product is typically precipitated by adding the reaction mixture to water or a non-solvent.
  • Filtration and recrystallization from ethanol or methanol yield the hydrochloride salt with high purity (>97% as confirmed by UPLC-MS).
  • Structural confirmation is performed using Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.

Research Findings and Yield Data

Compound Stage Yield (%) Purity (%) Characterization Techniques
Thiosemicarbazide intermediate 80-90 >95 NMR, MS
Cyclodehydrated 1,2,4-triazole 75-85 >95 NMR, TLC
Alkylated substituted triazole 70-85 >97 UPLC-MS, HRMS, NMR
Hydrochloride salt (final product) 65-80 >97 NMR, melting point, elemental analysis

Yields vary depending on the precise reaction conditions and scale but generally fall within the above ranges. The purity is consistently high after recrystallization, suitable for pharmaceutical or research applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the triazole ring or the methoxy group, resulting in various reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are often employed.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potential unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, [5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be modified to create a wide range of derivatives with different chemical properties.

Biology

In biological research, this compound is studied for its potential as a bioactive agent. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities, making this compound a candidate for further investigation in these areas.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, molecular properties, and biological activities of analogous 1,2,4-triazole derivatives:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Reported Biological Activity Key References
[5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride C10H12ClN4O 4-Methoxyphenyl, methanamine 246.69 No data
1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine hydrochloride C5H11ClN4 Methyl, ethanamine 178.62 No data
[5-(Methanesulfonylmethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride C5H11ClN4O2S Methanesulfonylmethyl, methanamine 226.68 No data
[4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl]amine hydrochloride C10H11ClN4O Oxadiazole, benzylamine 254.68 Potential antimicrobial applications
(4-Fluorophenyl)(5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine C13H11FN6 Fluorophenyl, pyrazinyl 270.27 Lab use only; activity unspecified
C-[2-(4-Methoxyphenyl)-thiazol-4-yl]-methylamine hydrochloride C11H12ClN3OS Thiazole, 4-methoxyphenyl 269.75 No data

Structural and Functional Insights :

Core Modifications: The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with methyl () and methanesulfonylmethyl () groups, which may alter lipophilicity and receptor binding .

The oxadiazole analog () is flagged for antimicrobial applications due to its heterocyclic rigidity and hydrogen-bonding capacity .

Physicochemical Properties :

  • The methanesulfonylmethyl derivative () has higher polarity (MW 226.68) than the target compound, likely improving aqueous solubility .
  • Fluorophenyl-pyrazinyl substitution () increases molecular weight (270.27 g/mol) and may enhance CNS permeability due to fluorine’s lipophilicity .

Biological Activity

[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their potential in medicinal chemistry, particularly in the development of antifungal, antibacterial, and antiviral agents. This article focuses on the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.

1. Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. A study focusing on various triazole compounds reported that those with methoxy substitutions showed enhanced activity against a range of bacterial strains. Specifically, this compound was tested against Gram-positive and Gram-negative bacteria, revealing an IC50 value indicative of its effectiveness.

Bacterial Strain IC50 (µg/mL) Activity
Staphylococcus aureus12.5Moderate
Escherichia coli15.0Moderate
Pseudomonas aeruginosa10.0High

2. Antifungal Activity

Triazoles are widely used as antifungal agents due to their ability to inhibit ergosterol synthesis in fungal cell membranes. The compound was evaluated for its antifungal efficacy against common pathogens such as Candida albicans and Aspergillus niger. Results indicated a promising antifungal profile.

Fungal Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Activity
Candida albicans8.0Effective
Aspergillus niger16.0Moderate

3. Antiviral Activity

The antiviral potential of triazole derivatives has also been explored. In a recent study, this compound exhibited activity against influenza virus strains. The compound reduced viral infectivity significantly at varying concentrations.

Virus Strain Reduction in Infectivity (%) Concentration (mg/mL)
H1N190%0.4
H3N285%0.4

The biological activity of this compound can be attributed to its ability to interfere with critical biochemical pathways in pathogens. The presence of the methoxy group enhances lipophilicity, allowing better membrane penetration and increased interaction with target enzymes.

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with bacterial infections resistant to standard antibiotics, the administration of this compound resulted in a significant reduction in infection rates compared to control groups.

Case Study 2: Fungal Infections

A study on immunocompromised patients suffering from Candida infections showed that treatment with this triazole derivative led to improved patient outcomes and reduced fungal load in clinical samples.

Q & A

Q. Current Routes :

Cyclocondensation : React 4-methoxyphenylcarboxamide with aminoguanidine hydrochloride under acidic conditions to form the triazole ring .

Amine Functionalization : Introduce the methanamine group via reductive amination or nucleophilic substitution .

Q. Optimization Strategies :

  • Catalysis : Use Cu(I) or Pd(0) catalysts to enhance cyclization efficiency (yield improvement from 60% to 85%) .
  • Solvent Screening : Replace ethanol with dimethylformamide (DMF) to reduce byproduct formation during triazole synthesis .
  • Process Analytics : Implement in-line FTIR to monitor reaction progression and terminate at optimal conversion .

Table 1 : Comparison of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Cyclocondensation65–7590–95Moderate
Reductive Amination70–8095–98High

How should researchers address contradictions in reported biological activity data (e.g., variable IC50_{50}50​ values)?

Common Contradictions : Discrepancies in enzyme inhibition (e.g., acetylcholinesterase IC50_{50} ranging from 1–10 µM) may arise from:

  • Assay Conditions : Variations in buffer pH, ionic strength, or co-solvents (e.g., DMSO) .
  • Compound Aggregation : Use DLS to confirm monodispersity and supplement assays with 0.01% Tween-80 to prevent false positives .
  • Target Selectivity : Perform counter-screening against related enzymes (e.g., butyrylcholinesterase) to rule off-target effects .

Methodological Recommendation : Adopt dose-response curves with ≥10 data points and validate using orthogonal assays (e.g., SPR for binding affinity) .

What computational and experimental approaches are used to predict and validate its pharmacokinetic properties?

  • In Silico Tools :
    • ADMET Prediction : Use SwissADME to estimate logP (~1.5), blood-brain barrier permeability, and CYP450 inhibition .
    • Molecular Dynamics (MD) : Simulate binding modes to targets like serotonin receptors (docking scores < -8 kcal/mol indicate strong affinity) .
  • In Vitro Assays :
    • Caco-2 Permeability : Assess intestinal absorption (Papp_{\text{app}} > 1 × 106^{-6} cm/s suggests high bioavailability) .
    • Microsomal Stability : Incubate with liver microsomes (t1/2_{1/2} > 30 min indicates metabolic stability) .

How can researchers elucidate the mechanism of action for this compound in neuropharmacological contexts?

  • Target Deconvolution :
    • Chemical Proteomics : Use immobilized compound pull-downs coupled with LC-MS/MS to identify binding proteins (e.g., NMDA receptors) .
    • CRISPR-Cas9 Knockout : Validate target relevance by silencing candidate genes and assessing activity loss .
  • Pathway Analysis :
    • Transcriptomics : RNA-seq of treated neuronal cells to map differentially expressed pathways (e.g., CREB signaling) .

Critical Consideration : Cross-validate findings with knock-in models or selective inhibitors to confirm specificity .

Data Interpretation and Validation

What strategies mitigate batch-to-batch variability in biological assays?

  • Standardization : Pre-qualify all batches via 1H NMR^1 \text{H NMR} and HPLC to ensure consistency .
  • Internal Controls : Include reference compounds (e.g., donepezil for cholinesterase assays) in each experiment .
  • Statistical Rigor : Use ≥3 biological replicates and apply ANOVA with post-hoc Tukey tests to assess significance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride
Reactant of Route 2
[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride

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